

Quantitative Analysis of Rare Earth Elements in Bastnasite: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Rare Earth Elements (REEs) in **bastnasite**, a principal source mineral for these critical elements. The methodologies outlined are essential for geological surveying, metallurgical process control, and the development of new extraction and purification technologies.

Introduction to Quantitative Analysis of REEs in Bastnasite

Accurate quantification of REEs in **bastnasite** is crucial for assessing the economic viability of ore deposits and for optimizing extraction processes. **Bastnasite** is a fluorocarbonate mineral with the general formula (Ce, La, Y)CO₃F. The relative abundance of individual REEs can vary significantly between different geological deposits. This variability necessitates precise and reliable analytical methods to determine the concentration of each REE.

The primary analytical techniques employed for the quantitative analysis of REEs in **bastnasite** fall into two main categories:

 Bulk Analysis: These methods involve the digestion of the mineral followed by analysis of the resulting solution. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the most common techniques in this category.



 In-situ Analysis: These techniques allow for the direct analysis of the mineral in its solid state, providing spatial information on elemental distribution. Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS) and Electron Probe Microanalysis (EPMA) are the key in-situ methods.

The choice of analytical technique depends on the specific research question, the required spatial resolution, and the desired level of precision and accuracy.

Experimental Protocols Bulk Analysis via Microwave-Assisted Acid Digestion and ICP-MS

This protocol describes the complete digestion of **bastnasite** ore for the determination of its total REE content.

2.1.1. Materials and Reagents

- Bastnasite ore, pulverized to <75 μm
- Nitric acid (HNO₃), trace metal grade
- Hydrochloric acid (HCl), trace metal grade
- Hydrofluoric acid (HF), trace metal grade
- Perchloric acid (HClO₄), trace metal grade
- Hydrogen peroxide (H₂O₂), 30%
- Deionized water (18.2 MΩ·cm)
- Certified Reference Material (CRM) for REE ore (e.g., REE-3)
- Microwave digestion system with PTFE vessels
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)



2.1.2. Digestion Procedure

- Accurately weigh approximately 0.1 g of the pulverized bastnasite sample into a clean, dry PTFE microwave digestion vessel.
- Record the exact weight.
- In a fume hood, carefully add 3 mL of concentrated HNO₃, 9 mL of concentrated HCl, and 2 mL of concentrated HF to the vessel.
- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
- Allow the vessels to cool to room temperature.
- · Carefully unseal the vessels in a fume hood.
- Add 2 mL of HClO₄ and heat on a hot plate at 150°C to near dryness to remove silica.
- Add 1 mL of H₂O₂ to aid in the dissolution of any remaining refractory phases.
- After cooling, add 5 mL of 2% HNO₃ and warm gently to dissolve the residue.
- Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with 2% HNO₃.
- The sample is now ready for ICP-MS analysis. Prepare a procedural blank and a CRM digest in the same manner.

2.1.3. ICP-MS Analysis

- Optimize the ICP-MS instrument according to the manufacturer's instructions for REE analysis.
- Calibrate the instrument using a series of multi-element standards containing the REEs of interest.



- Analyze the procedural blank, the CRM solution, and the sample solutions.
- The concentration of each REE in the solid sample is calculated using the following formula: Concentration ($\mu g/g$) = (Concentration in solution ($\mu g/L$) × Final volume (L)) / Sample weight (g)

In-situ Analysis via Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS)

This protocol provides a method for the direct, micro-scale analysis of REEs in **bastnasite**.

2.2.1. Sample Preparation

- Prepare a polished thick section or an epoxy mount of the **bastnasite**-containing rock or ore.
- Ensure the surface is flat and free of contaminants.
- Clean the surface with ethanol and deionized water prior to analysis.

2.2.2. LA-ICP-MS Instrumentation and Conditions

- Laser Ablation system (e.g., 193 nm ArF excimer laser)
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
- Matrix-matched bastnasite reference material for external calibration.
- Internal standard element (e.g., Ca, if its concentration is known and homogeneous).

2.2.3. Analytical Procedure

- Place the sample and the matrix-matched standard in the laser ablation cell.
- Select the areas of interest on the bastnasite grains for analysis using the microscope of the laser ablation system.



- Set the laser parameters (e.g., spot size, fluence, repetition rate). Typical parameters for bastnasite analysis are a spot size of 30-50 μm, a fluence of 3-5 J/cm², and a repetition rate of 5-10 Hz.
- Acquire data for a background interval with the laser off.
- Ablate the sample for a set period (e.g., 40 seconds).
- The ablated material is transported by a carrier gas (He) to the ICP-MS.
- The ICP-MS acquires data for the isotopes of the REEs and the internal standard.
- Analyze the matrix-matched standard under the same conditions to correct for instrumental drift and elemental fractionation.
- Process the time-resolved data to select the signal interval and subtract the background.
- Calculate the concentration of each REE using the internal standard and the external calibration against the matrix-matched reference material.

In-situ Analysis via Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique that can provide quantitative elemental analysis of small volumes of a sample.

2.3.1. Sample Preparation

- Prepare a highly polished thin section or epoxy mount of the bastnasite sample.
- Coat the sample with a thin layer of carbon to ensure electrical conductivity.

2.3.2. EPMA Instrumentation and Conditions

- Electron Probe Microanalyzer equipped with Wavelength Dispersive Spectrometers (WDS).
- A set of well-characterized standards for the REEs and other major elements present in bastnasite.



2.3.3. Analytical Procedure

- Insert the sample into the EPMA chamber and evacuate to high vacuum.
- Locate the bastnasite grains of interest using the backscattered electron (BSE) detector.
- Set the accelerating voltage and beam current (e.g., 15-20 kV and 20-100 nA).
- Perform a qualitative scan to identify the elements present.
- Calibrate the spectrometers for the REEs and other elements using the appropriate standards.
- Perform quantitative point analyses on the **bastnasite** grains. The instrument measures the intensity of the characteristic X-rays for each element.
- The raw X-ray intensities are corrected for matrix effects (ZAF or similar correction procedures) to yield quantitative elemental concentrations.

Data Presentation

The following table summarizes typical quantitative data for REEs in a **bastnasite**-rich ore, analyzed using the three described methods. The data is presented for a certified reference material, REE-3, from the Canadian Certified Reference Materials Project.



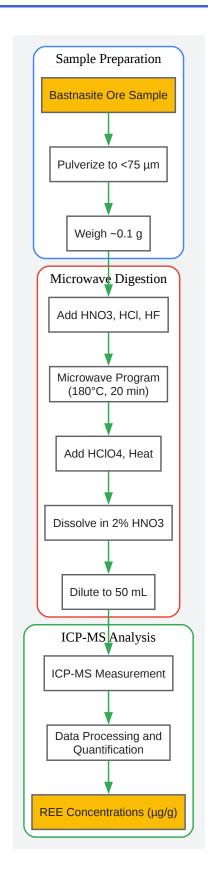
Element	Certified Value (µg/g)	ICP-MS after Digestion (µg/g)	LA-ICP-MS (μg/g)	EPMA (wt%)
La	36000	35800 ± 1200	36500 ± 1500	3.62 ± 0.15
Ce	74000	73500 ± 2500	74200 ± 3000	7.45 ± 0.30
Pr	8800	8750 ± 300	8900 ± 400	0.88 ± 0.04
Nd	32000	31800 ± 1100	32500 ± 1300	3.21 ± 0.13
Sm	5400	5350 ± 180	5450 ± 220	0.54 ± 0.02
Eu	1400	1380 ± 50	1420 ± 60	0.14 ± 0.01
Gd	4300	4250 ± 150	4350 ± 180	0.43 ± 0.02
Tb	640	630 ± 25	650 ± 30	0.06 ± 0.003
Dy	3300	3250 ± 120	3350 ± 140	0.33 ± 0.01
Но	560	550 ± 20	570 ± 25	0.06 ± 0.003
Er	1300	1280 ± 50	1320 ± 60	0.13 ± 0.01
Tm	160	155 ± 8	165 ± 10	0.02 ± 0.001
Yb	800	790 ± 30	810 ± 40	0.08 ± 0.004
Lu	100	98 ± 5	105 ± 6	0.01 ± 0.001
Υ	18000	17800 ± 600	18200 ± 750	1.81 ± 0.07

Note: The presented data for ICP-MS, LA-ICP-MS, and EPMA are illustrative and based on typical performance for the analysis of REE-3. Actual results may vary depending on instrumentation and specific analytical conditions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the quantitative analysis of REEs in **bastnasite**.

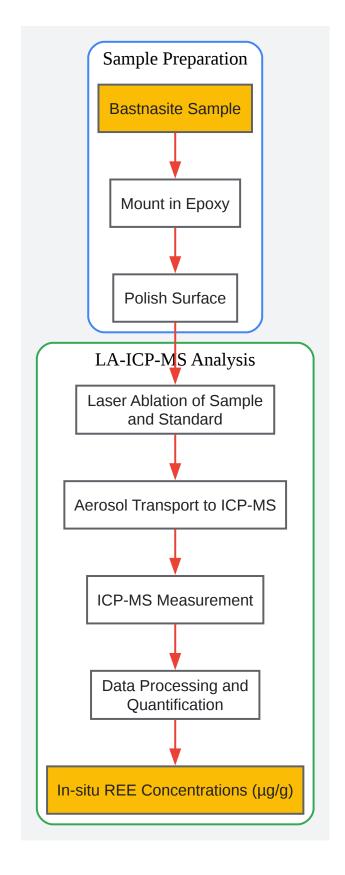




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Caption: Workflow for bulk analysis of REEs in bastnasite by ICP-MS.

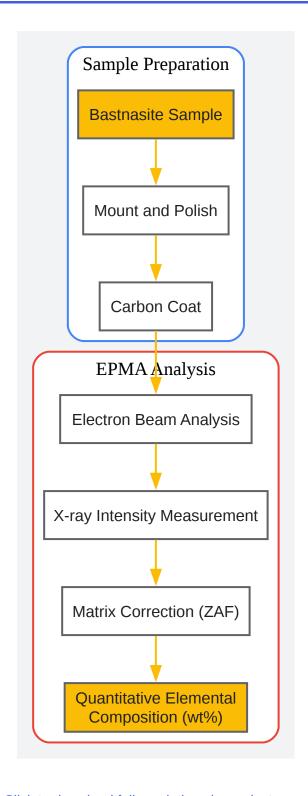




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Caption: Workflow for in-situ analysis of REEs in **bastnasite** by LA-ICP-MS.





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Caption: Workflow for in-situ quantitative analysis by EPMA.

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